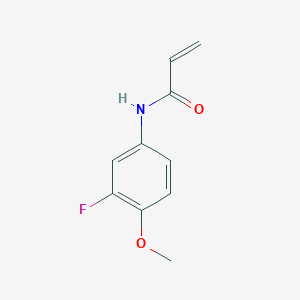
N-(3-fluoro-4-methoxyphenyl)prop-2-enamide
Vue d'ensemble
Description
N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, also known as FMPPEA, is a synthetic amide that has been extensively studied for its various applications in scientific research. It is a colorless, odorless, and non-toxic compound that has been found to be very stable and soluble in various organic solvents. FMPPEA has been used in a variety of research applications, ranging from drug development to the study of biochemical and physiological processes.
Applications De Recherche Scientifique
PET Radiotracers for Brain Imaging : Compounds structurally similar to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have been synthesized for use as PET radiotracers. For instance, one study developed a PET radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Alzheimer's Disease Research : Analogous compounds have been used in conjunction with PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Cancer Research : Certain derivatives of N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have shown potential as selective Met kinase inhibitors, which are relevant in the context of cancer treatment (Schroeder et al., 2009).
Material Science and Electrochromism : These compounds are also utilized in material science, particularly in the creation of electrochromic and electrofluorescent materials. A study on polyamides containing bis(diphenylamino)-fluorene units highlighted their potential in this area (Sun et al., 2016).
Solar Cell Materials : Derivatives have been synthesized for application in dye-sensitized solar cells, demonstrating improved conversion efficiency due to enhanced intramolecular charge transfer (Anizaim et al., 2020).
Pharmacological Studies : Similar compounds have been studied for their pharmacological properties, such as AZD7325, a GABAAα2,3 receptor modulator intended for the treatment of anxiety disorders (Gu et al., 2018).
Optical Applications : These compounds are explored for their optical nonlinearity, which is crucial for applications like optical limiting (Shetty et al., 2017).
Hepatoprotective Activities : Certain phenolic amides structurally related to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Anticancer Agents : Substituted 2-phenylthiazole-4-carboxamide derivatives, which are structurally similar, have been synthesized as potential cytotoxic agents against various human cancer cell lines (Aliabadi et al., 2010).
Corrosion Inhibition in Metals : Acrylamide derivatives related to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXRYQMBKBRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)

![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)


![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)
![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)